2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Overview
Description
“2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical compound1. It is also known as Allopurinol, a xanthine oxidase inhibitor drug used to treat gout and hyperuricemia1.
Synthesis Analysis
The synthesis of pyrazolo[4,3-d]pyrimidin-7-ones involves various chemical reactions2. However, the specific synthesis process for “2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of “2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is not directly available. However, it shares structural similarities with sildenafil, which is a 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivative34.Chemical Reactions Analysis
The chemical reactions involving “2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” are not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” are not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis Methods
- A study by Ochi and Miyasaka (1983) outlined the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones, providing foundational knowledge for the creation of various derivatives of this compound.
Antimicrobial and Anticancer Activity
- A 2016 study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives including 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, showing significant antimicrobial and anticancer activities.
Anti-inflammatory Properties
- Research by Bruni et al. (1993) focused on the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidin-7-ones. They explored in vivo and in vitro effects induced by structural modifications, finding different anti-inflammatory activities depending on the substituents.
Other Studies
- A 2011 study by Farghaly and Gomha (2011) described the preparation of novel ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, further expanding the chemical understanding and potential applications of these compounds.
Safety And Hazards
The safety and hazards associated with “2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” are not explicitly mentioned in the available resources.
Future Directions
The future directions for “2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” are not explicitly mentioned in the available resources.
Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.
properties
IUPAC Name |
2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)7(12)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSGVASFZSYZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599091 | |
Record name | 2-Ethyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
CAS RN |
923283-59-4 | |
Record name | 2-Ethyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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